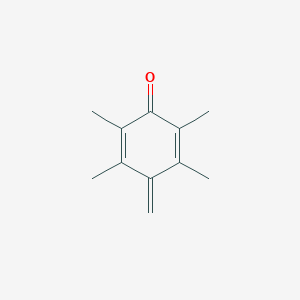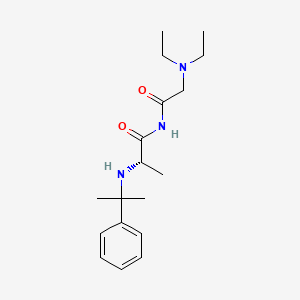
L-Alaninamide, N,N-diethylglycyl-N-(1-methyl-1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alaninamide, N,N-diethylglycyl-N-(1-methyl-1-phenylethyl)- is a complex organic compound with the molecular formula C18-H29-N3-O2 and a molecular weight of 319.50 . This compound is characterized by its unique structure, which includes an alaninamide backbone with various substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alaninamide, N,N-diethylglycyl-N-(1-methyl-1-phenylethyl)- typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These methods are designed to optimize the reaction conditions, such as temperature, pH, and solvent choice, to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
L-Alaninamide, N,N-diethylglycyl-N-(1-methyl-1-phenylethyl)- can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines are used, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
L-Alaninamide, N,N-diethylglycyl-N-(1-methyl-1-phenylethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which L-Alaninamide, N,N-diethylglycyl-N-(1-methyl-1-phenylethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes . The exact mechanism may vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
L-Alaninamide: A simpler analog with a similar backbone but fewer substituents.
N,N-Diethylglycyl-L-Alanine: Another related compound with different substituents on the glycine moiety.
Glycyl-L-Alanine: A dipeptide with a similar structure but lacking the complex substituents.
Uniqueness
L-Alaninamide, N,N-diethylglycyl-N-(1-methyl-1-phenylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it valuable for specialized applications in research and industry .
Properties
CAS No. |
101623-01-2 |
|---|---|
Molecular Formula |
C18H29N3O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2S)-N-[2-(diethylamino)acetyl]-2-(2-phenylpropan-2-ylamino)propanamide |
InChI |
InChI=1S/C18H29N3O2/c1-6-21(7-2)13-16(22)19-17(23)14(3)20-18(4,5)15-11-9-8-10-12-15/h8-12,14,20H,6-7,13H2,1-5H3,(H,19,22,23)/t14-/m0/s1 |
InChI Key |
CGXJUYMOSFIBKP-AWEZNQCLSA-N |
Isomeric SMILES |
CCN(CC)CC(=O)NC(=O)[C@H](C)NC(C)(C)C1=CC=CC=C1 |
Canonical SMILES |
CCN(CC)CC(=O)NC(=O)C(C)NC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


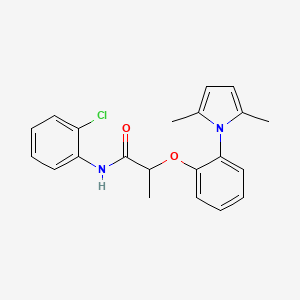
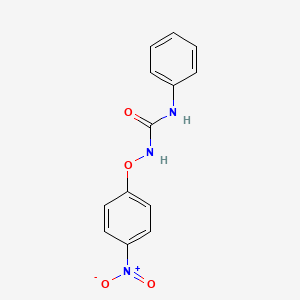
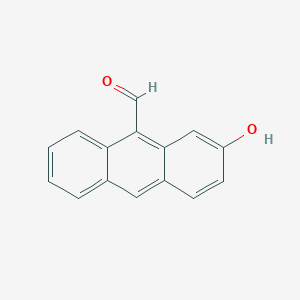
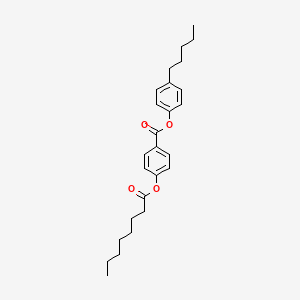
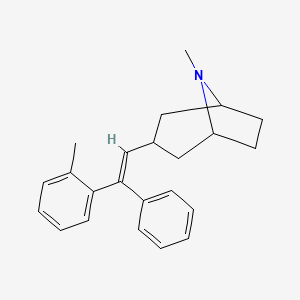
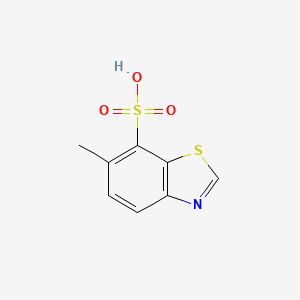
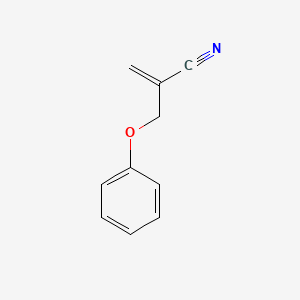

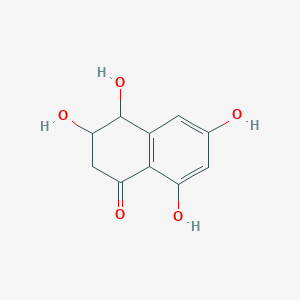
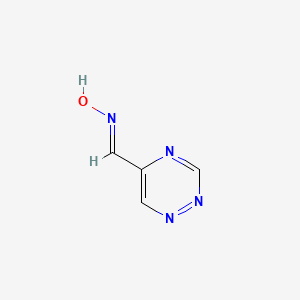
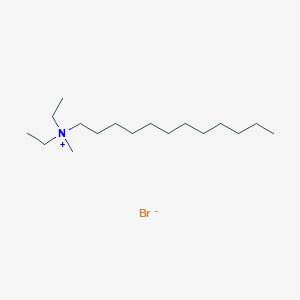
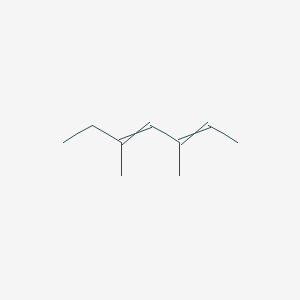
![Bicyclo[3.2.0]heptane-3-carboxamide](/img/structure/B14344749.png)
